MK-571

Description

Structure

3D Structure

Properties

IUPAC Name |

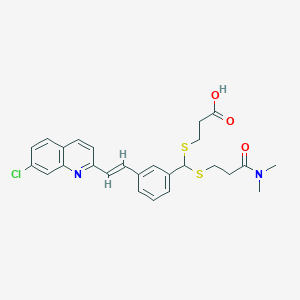

3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048390 | |

| Record name | MK-571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-28-4 | |

| Record name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verlukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-571 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-571: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-571 is a potent and selective pharmacological tool with a well-defined dual mechanism of action. It functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLTR1) and as an inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanisms of Action

MK-571's pharmacological effects are primarily attributed to its interaction with two distinct protein targets:

-

Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonism: MK-571 is a potent and selective competitive antagonist of the CysLTR1.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[3] By blocking the binding of these endogenous ligands to CysLTR1, a G protein-coupled receptor (GPCR), MK-571 effectively inhibits the downstream signaling cascades that lead to bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[3][4]

-

Multidrug Resistance Protein 1 (MRP1/ABCC1) Inhibition: MK-571 is also a well-characterized inhibitor of MRP1, an ATP-binding cassette (ABC) transporter protein.[3][5] MRP1 is responsible for the cellular efflux of a wide range of substrates, including various anticancer drugs, which contributes to the phenomenon of multidrug resistance in cancer cells. MK-571 competitively binds to MRP1, thereby blocking the transport of its substrates out of the cell.[5] This inhibition can reverse multidrug resistance and enhance the efficacy of cytotoxic agents in cancer therapy.[6] Additionally, MK-571 has been reported to inhibit MRP4 (ABCC4).[1]

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of MK-571 as a CysLTR1 antagonist and an MRP inhibitor.

Table 1: Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonist Activity of MK-571

| Parameter | Species/System | Value | Reference |

| Ki | Guinea Pig Lung Membranes | 0.22 nM | [1] |

| Ki | Human Lung Membranes | 2.1 nM | [1] |

| EC50 | CysLT1 Inverse Agonist Activity | 1.3 nM | [7] |

| pA2 | LTD4-induced Guinea Pig Trachea Contraction | 9.4 | [7] |

| pA2 | LTD4-induced Guinea Pig Ileum Contraction | 10.5 | [7] |

Table 2: Multidrug Resistance Protein (MRP) Inhibitory Activity of MK-571

| Parameter | Cell Line/System | Value | Reference |

| IC50 | Reversal of Vincristine Resistance (HL60/AR) | 30 µM | |

| IC50 | Reversal of Vincristine Resistance (GLC4/ADR) | 50 µM | |

| EC50 | Inhibition of HCV Replication (Huh7.5 cells) | 9.0 ± 0.3 µM | [8] |

| CC50 | Cytotoxicity (Huh7.5 cells) | >100 µM | [8] |

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Receptor 1 (CysLTR1) Signaling Pathway

Caption: CysLTR1 signaling pathway and the inhibitory action of MK-571.

Mechanism of MRP1/ABCC1 Inhibition by MK-571

Caption: Competitive inhibition of MRP1-mediated substrate efflux by MK-571.

Experimental Protocols

CysLTR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MK-571 for the CysLTR1 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a source rich in CysLTR1, such as guinea pig or human lung tissue, or from cells recombinantly expressing the human CysLTR1 (e.g., CHO-K1 cells).

-

Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (e.g., 5 µg of protein), a fixed concentration of the radioligand [³H]Leukotriene D4 ([³H]LTD4) (e.g., 0.3 nM), and varying concentrations of unlabeled MK-571.

-

To determine non-specific binding, include wells with the membrane preparation, [³H]LTD4, and a high concentration of unlabeled LTD4 (e.g., 300 nM).

-

Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MK-571 concentration.

-

Determine the IC50 value (the concentration of MK-571 that inhibits 50% of the specific binding of [³H]LTD4).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Trachea Contraction Assay

Objective: To assess the functional antagonist activity of MK-571 against LTD4-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Isolate the trachea from a guinea pig and cut it into rings or strips.

-

Mount the tracheal preparations in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Contraction Assay:

-

Induce a submaximal contraction of the tracheal smooth muscle with an agonist such as histamine or carbachol to ensure tissue viability.

-

After washing and re-equilibration, pre-incubate the tissue with varying concentrations of MK-571 or vehicle for a defined period.

-

Generate a cumulative concentration-response curve for the contractile effect of LTD4.

-

Record the magnitude of the contraction at each LTD4 concentration.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the LTD4 concentration for both the control and MK-571-treated tissues.

-

Determine the EC50 values for LTD4 in the absence and presence of different concentrations of MK-571.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (MK-571) concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.

-

MRP1-Mediated Efflux Assay (Calcein-AM)

Objective: To measure the inhibitory effect of MK-571 on the efflux of a fluorescent substrate by MRP1.

Methodology:

-

Cell Culture:

-

Use a cell line that overexpresses MRP1 (e.g., doxorubicin-resistant human small cell lung cancer H69AR cells) and its parental, drug-sensitive counterpart (H69 cells) as a control.

-

Culture the cells in appropriate medium until they reach a suitable confluence.

-

-

Efflux Assay:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Pre-incubate the cells with varying concentrations of MK-571 or a vehicle control for a short period (e.g., 15 minutes).

-

Add the fluorescent MRP1 substrate, calcein acetoxymethyl ester (calcein-AM), to the cell suspension. Calcein-AM is non-fluorescent and readily crosses the cell membrane.

-

Incubate the cells for a defined time (e.g., 30 minutes) at 37°C. Inside the cells, esterases cleave the AM group, converting calcein-AM to the fluorescent and membrane-impermeable calcein.

-

MRP1 actively transports the non-fluorescent calcein-AM out of the cell, reducing the intracellular accumulation of fluorescent calcein.

-

-

Detection and Analysis:

-

Measure the intracellular fluorescence of calcein using a flow cytometer or a fluorescence microplate reader.

-

Compare the fluorescence intensity in MRP1-overexpressing cells treated with MK-571 to that of untreated cells.

-

An increase in intracellular fluorescence in the presence of MK-571 indicates inhibition of MRP1-mediated efflux.

-

Calculate the IC50 value of MK-571 for MRP1 inhibition by plotting the percentage of fluorescence increase against the logarithm of the MK-571 concentration.

-

Vesicular Transport Inhibition Assay

Objective: To directly measure the inhibition of MRP1-mediated transport of a substrate into inside-out membrane vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare inside-out membrane vesicles from cells overexpressing MRP1 (e.g., Sf9 insect cells infected with a baculovirus encoding human MRP1).

-

The orientation of the vesicles is such that the ATP-binding domains of MRP1 are on the exterior.

-

-

Transport Assay:

-

Incubate the membrane vesicles with a radiolabeled MRP1 substrate (e.g., [³H]-estradiol-17-β-glucuronide) in a reaction buffer.

-

Include varying concentrations of MK-571 or a vehicle control in the incubation mixture.

-

Initiate the transport reaction by adding ATP. A control reaction with AMP instead of ATP is used to determine ATP-independent substrate association with the vesicles.

-

Incubate the reaction at 37°C for a short, defined period to measure the initial rate of transport.

-

-

Separation and Detection:

-

Stop the transport reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

-

Wash the filters to remove any unbound substrate.

-

Quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the values from the AMP control from the ATP-containing samples.

-

Determine the percentage of inhibition of transport by MK-571 at each concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the MK-571 concentration.

-

Conclusion

MK-571 is a valuable research tool with a well-characterized dual mechanism of action. Its ability to potently and selectively antagonize the CysLTR1 makes it instrumental in studying the role of cysteinyl leukotrienes in inflammatory and allergic responses. Concurrently, its inhibitory effect on the MRP1 transporter provides a means to investigate and potentially overcome multidrug resistance in cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Antagonism of antigen-induced contraction of isolated guinea-pig trachea by 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-571: A Technical Guide to a Potent CysLT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), a key player in the inflammatory cascade, particularly in allergic diseases such as asthma. This technical guide provides an in-depth overview of MK-571, focusing on its mechanism of action as a CysLT1 receptor antagonist. It includes a summary of its chemical and physical properties, quantitative data on its binding affinity and functional activity, and detailed protocols for key in vitro and in vivo experimental assays. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of MK-571 as a research tool and its therapeutic potential.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory and allergic disorders. Their effects are mediated through G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor triggers a cascade of intracellular events, leading to bronchoconstriction, increased vascular permeability, mucus secretion, and infiltration of inflammatory cells, all hallmark features of asthma and allergic rhinitis.[1]

MK-571, also known as L-660,711, is a selective and orally active antagonist of the CysLT1 receptor.[2][3] By competitively blocking the binding of LTD4 to the CysLT1 receptor, MK-571 effectively inhibits the downstream signaling pathways responsible for the inflammatory response.[4][5] Beyond its primary target, MK-571 has also been identified as an inhibitor of multidrug resistance-associated proteins (MRPs), specifically MRP1 and MRP4, making it a valuable tool in cancer research as well.[4][6][7] This guide will focus on the core pharmacology of MK-571 as a CysLT1 receptor antagonist.

Chemical and Physical Properties of MK-571

A thorough understanding of the physicochemical properties of MK-571 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | [8] |

| Alternative Names | L-660,711, Verlukast sodium | [9][10] |

| CAS Number | 115104-28-4 (for free acid); 115103-85-0 (for sodium salt) | [4][9][11] |

| Molecular Formula | C26H27ClN2O3S2 | [4] |

| Molecular Weight | 515.09 g/mol (free acid); 537.07 g/mol (sodium salt) | [4][9][11] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), water (sodium salt, up to 25 mM), and ethanol (up to 1 mg/mL). | [4][12][13] |

| Storage | Store at -20°C, protected from light. | [4][8] |

Mechanism of Action and Signaling Pathways

MK-571 exerts its pharmacological effects by competitively antagonizing the CysLT1 receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gi/o proteins.[14][15]

Upon binding of its endogenous ligand, LTD4, the CysLT1 receptor undergoes a conformational change, leading to the activation of its associated G proteins.

-

Gq/11 Pathway : The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which phosphorylates various downstream targets, contributing to cellular responses.[16][17]

-

Gi/o Pathway : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits released from Gi/o can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK/ERK) pathway, which are involved in cell proliferation and survival.[17][18]

MK-571 competitively binds to the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting the initiation of these downstream signaling cascades.

Quantitative Data

The potency and selectivity of MK-571 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 4.1: CysLT1 Receptor Binding Affinity and Functional Activity of MK-571

| Parameter | Species/System | Value | Reference(s) |

| Ki (LTD4 binding) | Guinea Pig Lung Membranes | 0.22 ± 0.15 nM | [2][3][19] |

| Ki (LTD4 binding) | Human Lung Membranes | 2.1 ± 1.8 nM | [2][3][5][19] |

| IC50 (LTD4 binding) | Not Specified | 1.5 nM | [13] |

| EC50 (inverse agonist) | Not Specified | 1.3 nM | [8] |

| pA2 (LTD4-induced contraction) | Guinea Pig Trachea | 9.4 | [8] |

| pA2 (LTD4-induced contraction) | Guinea Pig Ileum | 10.5 | [8] |

Table 4.2: Off-Target Activity of MK-571

| Target | Parameter | System | Value | Reference(s) |

| MRP1 (ABCC1) | Ki | Not Specified | 0.6 µM | [20] |

| MRP2 (ABCC2) | Ki | Inhibition of K-4′-O-GlcA synthesis | 19.7 µM | [10][21] |

| MRP4 (ABCC4) | IC50 | Not Specified | 10 µM | [20] |

| LTC4 Binding | IC50 | Guinea Pig Lung | 23 ± 11 µM | [2][10] |

| LTC4 Binding | IC50 | Human Lung | 32 µM | [2][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MK-571.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MK-571 for the CysLT1 receptor.

Materials:

-

Membrane preparation containing CysLT1 receptors (e.g., from guinea pig or human lung, or cells overexpressing the receptor)

-

Radioligand: [³H]LTD4

-

Unlabeled competitor: MK-571 or unlabeled LTD4

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM CaCl2, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

96-well filter plates and vacuum manifold

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

A range of concentrations of MK-571 (or other unlabeled competitor). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of unlabeled LTD4.

-

A fixed concentration of [³H]LTD4 (typically at or below its Kd value).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of MK-571 to inhibit LTD4-induced increases in intracellular calcium.

Materials:

-

Cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LTD4

-

MK-571

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed the CysLT1-expressing cells into the microplate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.

-

Pre-incubation: Add varying concentrations of MK-571 or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of LTD4 (typically the EC80) into the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response with vehicle control. Plot the normalized response against the log concentration of MK-571 to generate a dose-response curve and calculate the IC50 value.

In Vivo Airway Hyperresponsiveness in a Mouse Model of Asthma

This in vivo assay assesses the ability of MK-571 to inhibit bronchoconstriction in an animal model of allergic asthma.[20][22][23][24][25]

Materials:

-

Mice (e.g., BALB/c)

-

Allergen (e.g., ovalbumin)

-

Adjuvant (e.g., alum)

-

Bronchoconstrictor agent (e.g., methacholine)

-

MK-571

-

Whole-body plethysmograph or invasive airway mechanics system

-

Nebulizer

Procedure:

-

Sensitization and Challenge: Sensitize mice to an allergen (e.g., intraperitoneal injections of ovalbumin emulsified in alum). After a period of time, challenge the mice with the same allergen, typically via the airways (e.g., intranasal administration or aerosol inhalation), to induce an allergic inflammatory response.

-

Drug Administration: Administer MK-571 or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the airway responsiveness measurement.

-

Measurement of Airway Responsiveness:

-

Non-invasive (Whole-body plethysmography): Place conscious, unrestrained mice in the plethysmograph chambers. After a baseline recording, expose the mice to increasing concentrations of nebulized methacholine. The system records changes in breathing parameters, from which an index of airway obstruction (e.g., Penh) is calculated.

-

Invasive: Anesthetize, tracheostomize, and mechanically ventilate the mice. Measure lung resistance and dynamic compliance in response to increasing intravenous or aerosolized doses of methacholine.

-

-

Data Analysis: For each mouse, generate a dose-response curve for the bronchoconstrictor. Compare the curves and relevant parameters (e.g., the provocative concentration of methacholine causing a 200% increase in baseline resistance) between the MK-571-treated and vehicle-treated groups to determine the effect of the antagonist.

Conclusion

MK-571 is a well-characterized and potent antagonist of the CysLT1 receptor. Its high affinity and selectivity for the CysLT1 receptor, coupled with its oral bioavailability, have made it an invaluable tool for elucidating the role of cysteinyl leukotrienes in various physiological and pathological processes, particularly in the context of asthma and other inflammatory diseases. While its inhibitory effects on MRP transporters should be considered when interpreting experimental results, its primary action as a CysLT1 antagonist is well-established. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize MK-571 in their studies and to further explore the therapeutic potential of CysLT1 receptor antagonism.

References

- 1. MK-571 - Focus Biomolecules [mayflowerbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MK-571 - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MK-571 | CAS 115104-28-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]

- 9. scbt.com [scbt.com]

- 10. MK-571 sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]

- 11. MK-571 sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]

- 12. MK-571|L-660711 | Leukotriene LTD4 antagonist | Hello Bio [hellobio.com]

- 13. MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist (CAS 115103-85-0) | Abcam [abcam.com]

- 14. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 15. journals.biologists.com [journals.biologists.com]

- 16. apexbt.com [apexbt.com]

- 17. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MK-571 (L-660711) | ABCC1/MRP4抑制剂 | MCE [medchemexpress.cn]

- 20. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 404 | BioChemPartner [m.biochempartner.com]

- 22. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]

MK-571 as an MRP1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MK-571, a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). MRP1 is a key ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of endogenous and xenobiotic compounds, contributing significantly to multidrug resistance in cancer and influencing various physiological processes. MK-571, originally developed as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), has been extensively utilized as a tool compound to study the function and impact of MRP1 in diverse experimental settings.

Mechanism of Action

MK-571 acts as a competitive inhibitor of MRP1.[1] It directly competes with MRP1 substrates for binding to the transporter's active site, thereby blocking the efflux of these substrates from the cell. This inhibition leads to an intracellular accumulation of MRP1 substrates, which can include anticancer drugs, toxins, and endogenous signaling molecules. Notably, the transport of certain substrates by MRP1, such as the anticancer drug daunorubicin, is dependent on the presence of glutathione (GSH). MK-571 has been shown to effectively inhibit this GSH-dependent transport.

It is important to note that MK-571 also exhibits high affinity for the CysLT1 receptor, and some of its biological effects may be attributable to the inhibition of this pathway.[2][3] Additionally, MK-571 can inhibit other members of the MRP family, such as MRP4.[2][4][5][6] Therefore, careful experimental design and the use of appropriate controls are crucial when interpreting data obtained using MK-571 as a specific MRP1 inhibitor.

Quantitative Data on MK-571 Inhibition of MRP1

The potency of MK-571 as an MRP1 inhibitor has been characterized in various experimental systems. The following table summarizes key quantitative data:

| Assay Type | Substrate | Cell/System | Potency (IC50/Ki) | Reference |

| Vesicular Transport Assay | Leukotriene C4 (LTC4) | MRP1-transfected HeLa T5 membrane vesicles | Ki = 0.6 µM | [7] |

| Vesicular Transport Assay | Daunorubicin | MRP1-overexpressing GLC4/Adr membrane vesicles | IC50 = 0.4 µM | |

| Chemosensitivity Assay | Vincristine | HL60/AR cells | Reversal at 30 µM | [7] |

| Chemosensitivity Assay | Vincristine | GLC4/ADR cells | Reversal at 50 µM | [7] |

| Calcein Efflux Assay | Calcein AM | ABCC1-transfected HEK293 cells | Complete inhibition at 10 µM | [8] |

| cAMP Egress Assay | Isoproterenol-induced cAMP | Human Airway Smooth Muscle (HASM) cells | Inhibition at 10 µM | [9] |

| Cytotoxicity | Not applicable | HL60/AR and GLC4/ADR cells | IC50 = 70-90 µM | [7] |

| Cytotoxicity | Not applicable | HepG2.4D14 cells | IC50 = 44.57 µM | [10] |

Key Experimental Protocols

Vesicular Transport Assay for MRP1 Inhibition

This assay directly measures the ability of an inhibitor to block the ATP-dependent transport of a labeled substrate into inside-out membrane vesicles prepared from cells overexpressing MRP1.

Methodology:

-

Preparation of MRP1-enriched membrane vesicles:

-

Culture cells known to overexpress MRP1 (e.g., genetically engineered cell lines like HEK293-MRP1 or drug-selected cancer cell lines like HL60/ADR).

-

Harvest cells and homogenize them in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Transport Assay:

-

In a reaction mixture, combine the MRP1-enriched membrane vesicles with a reaction buffer containing a labeled MRP1 substrate (e.g., [³H]-LTC4 or [³H]-daunorubicin).

-

Include ATP and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate) to fuel the transport.

-

Add varying concentrations of MK-571 or a vehicle control.

-

Initiate the transport reaction by warming the mixture to 37°C.

-

At specific time points, stop the reaction by adding an ice-cold stop buffer.

-

Rapidly filter the reaction mixture through a filter membrane to separate the vesicles from the unincorporated substrate.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound substrate.

-

Quantify the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of ATP-dependent transport by subtracting the values obtained in the absence of ATP.

-

Plot the transport rate as a function of the MK-571 concentration and determine the IC50 value.

-

Cell-Based MRP1 Inhibition Assay using a Fluorescent Substrate

This method assesses MRP1 activity in intact cells by measuring the efflux of a fluorescent dye that is a substrate of MRP1. Inhibition of MRP1 leads to increased intracellular accumulation of the fluorescent dye.

Methodology:

-

Cell Culture:

-

Plate MRP1-expressing cells and a corresponding parental (low MRP1 expression) cell line in a multi-well plate.

-

-

Inhibitor Pre-incubation:

-

Pre-incubate the cells with various concentrations of MK-571 or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Fluorescent Substrate Loading:

-

Add a fluorescent MRP1 substrate, such as calcein-AM or 5(6)-carboxyfluorescein diacetate (CFDA), to the cells. These non-fluorescent substrates readily cross the cell membrane and are converted to fluorescent, membrane-impermeant products by intracellular esterases.

-

Incubate for a specific time to allow for substrate uptake and conversion.

-

-

Efflux and Measurement:

-

Monitor the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer. In cells with active MRP1, the fluorescence will decrease as the dye is effluxed.

-

In the presence of an effective MRP1 inhibitor like MK-571, the efflux will be blocked, resulting in higher and more sustained intracellular fluorescence.

-

-

Data Analysis:

-

Calculate the rate of fluorescence decrease or the total fluorescence accumulation at a specific time point.

-

Compare the fluorescence in MK-571-treated cells to control cells to determine the extent of MRP1 inhibition.

-

Chemosensitivity (Drug Resistance Reversal) Assay

This assay determines the ability of an MRP1 inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent that is an MRP1 substrate.

Methodology:

-

Cell Plating:

-

Seed MRP1-overexpressing cancer cells and their drug-sensitive parental counterparts in 96-well plates.

-

-

Drug and Inhibitor Treatment:

-

Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., vincristine, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of MK-571.

-

-

Incubation:

-

Incubate the plates for a period that allows for the cytotoxic effects of the drug to manifest (typically 48-72 hours).

-

-

Cell Viability Assessment:

-

Determine cell viability using a standard method such as the MTT, XTT, or sulforhodamine B (SRB) assay.

-

-

Data Analysis:

-

Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of MK-571.

-

The "fold-reversal" or "sensitization factor" can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of MK-571. A value greater than 1 indicates sensitization.

-

Signaling Pathways and Experimental Workflows

MRP1-Mediated Drug Efflux and its Inhibition by MK-571

The following diagram illustrates the fundamental mechanism of MRP1-mediated drug efflux and how MK-571 interferes with this process.

Caption: Mechanism of MRP1-mediated drug efflux and its competitive inhibition by MK-571.

Experimental Workflow for Assessing MRP1 Inhibition

This diagram outlines a typical experimental workflow to evaluate the efficacy of an MRP1 inhibitor like MK-571.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Portico [access.portico.org]

- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

The Discovery and Development of MK-571: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and historical development of MK-571 (L-660,711), a potent and selective cysteinyl leukotriene D4 receptor antagonist.

Abstract

MK-571, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, CysLT1. Developed by Merck Frosst, its discovery was a significant milestone in the exploration of leukotriene-based therapies for asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the history of MK-571's development, its detailed mechanism of action, and the key experimental findings that established its pharmacological profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of a pivotal molecule in respiratory pharmacology.

Discovery and History

The journey to the discovery of MK-571 is rooted in the identification of "slow-reacting substance of anaphylaxis" (SRS-A) as a key mediator in the pathophysiology of asthma. In the late 1970s, the elucidation of the chemical structure of SRS-A revealed it to be a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This breakthrough catalyzed a concerted effort within the pharmaceutical industry to develop agents that could block the effects of these potent bronchoconstrictors.

Merck Frosst in Canada emerged as a key player in this endeavor.[1][2][3][4] Their research program, initiated in the late 1970s, focused on developing antagonists for the LTD4 receptor, which was identified as the primary mediator of the bronchoconstrictor effects of cysteinyl leukotrienes. The development of MK-571 originated from a styrylquinoline lead structure.[5] Through a process of rational drug design and structure-activity relationship (SAR) studies, scientists at Merck Frosst systematically modified the lead compound to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to the synthesis of MK-571. The research and development of leukotriene antagonists at Merck Frosst was a long-term commitment, spanning over a decade and involving the investigation of numerous compounds.[1]

Mechanism of Action

MK-571 exerts its pharmacological effects primarily through the competitive and selective antagonism of the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand LTD4, activates a downstream signaling cascade.[6][7]

The primary signaling pathway initiated by CysLT1 receptor activation involves the Gq alpha subunit of its coupled G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, culminate in smooth muscle contraction, a hallmark of bronchoconstriction in asthma.[8] MK-571, by binding to the CysLT1 receptor, prevents LTD4 from initiating this signaling cascade, thereby blocking its pro-inflammatory and bronchoconstrictive effects.

In addition to its primary action on the CysLT1 receptor, MK-571 has also been identified as an inhibitor of the multidrug resistance-associated proteins MRP1 and MRP4.[9][10] This off-target activity has made it a useful tool in cancer research to study mechanisms of drug resistance.

Signaling Pathway Diagram

Caption: CysLT1 Receptor Signaling Pathway and Inhibition by MK-571.

Quantitative Data

The pharmacological activity of MK-571 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity (Ki)

| Preparation | Radioligand | MK-571 Ki (nM) |

| Guinea Pig Lung Membranes | [³H]LTD4 | 0.22 |

| Human Lung Membranes | [³H]LTD4 | 2.1 |

Table 2: In Vitro Functional Antagonism (pA2)

| Tissue Preparation | Agonist | MK-571 pA2 |

| Guinea Pig Trachea | LTD4 | 9.4 |

| Guinea Pig Ileum | LTD4 | 10.5 |

| Human Bronchus | LTD4 | 8.5 |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Challenge | MK-571 Effect |

| Conscious Squirrel Monkeys | LTD4- or Ascaris-induced bronchoconstriction | Blocked bronchoconstriction |

| Conscious Sensitized Rats | Antigen-induced dyspnea | Dose-dependent inhibition |

| Anesthetized Guinea Pigs | LTD4-induced bronchoconstriction | Antagonized bronchoconstriction |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like MK-571 for the CysLT1 receptor.

Materials:

-

Membrane preparation from a source rich in CysLT1 receptors (e.g., guinea pig or human lung tissue).

-

Radiolabeled ligand (e.g., [³H]LTD4).

-

Unlabeled test compound (MK-571).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and other ions).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (MK-571) in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a Competitive Radioligand Binding Assay.

Guinea Pig Ileum Contraction Assay (General Protocol)

This ex vivo functional assay is used to determine the antagonist activity of a compound against LTD4-induced smooth muscle contraction.[11][12][13][14]

Materials:

-

Male guinea pig.

-

Tyrode's solution (physiological salt solution).

-

Organ bath with aeration and temperature control (37°C).

-

Isotonic transducer and recording system.

-

Leukotriene D4 (LTD4).

-

Test compound (MK-571).

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileal segment and cut it into appropriate lengths.

-

Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isotonic transducer to record contractions.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular washing with fresh Tyrode's solution.

-

Agonist Response: Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the test compound (MK-571) for a predetermined time.

-

Antagonist Effect: In the presence of the antagonist, repeat the cumulative concentration-response curve for LTD4.

-

Data Analysis: Compare the concentration-response curves of LTD4 in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these data using a Schild plot analysis.

Chemical Synthesis

The chemical synthesis of MK-571 involves a multi-step process. While the specific proprietary details of the manufacturing process developed by Merck Frosst are not fully in the public domain, the general synthetic route can be inferred from patents related to quinoline-based leukotriene antagonists and the known chemical structure of MK-571. The synthesis would likely involve the construction of the quinoline core, followed by the attachment of the styryl side chain and subsequent elaboration of the thioether-containing propanoic acid moiety.

Conclusion

MK-571 stands as a testament to the power of rational drug design and a deep understanding of disease pathophysiology. Its development not only provided a valuable tool for dissecting the role of cysteinyl leukotrienes in asthma and other inflammatory diseases but also paved the way for the development of subsequent clinically successful leukotriene receptor antagonists. This technical guide has provided a detailed overview of the discovery, mechanism of action, and key experimental data that defined the pharmacological character of MK-571, offering a valuable resource for researchers and scientists in the field.

References

- 1. atsjournals.org [atsjournals.org]

- 2. | BioWorld [bioworld.com]

- 3. Role of leukotrienes and leukotriene receptor antagonist in asthma: new advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. MK-571 sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. rjptsimlab.com [rjptsimlab.com]

An In-depth Technical Guide to MK-571: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1) and 4 (MRP4). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of MK-571. Detailed methodologies for key experiments, including radioligand binding assays and functional calcium mobilization assays, are presented to facilitate its application in research and drug development. Furthermore, this guide includes diagrammatic representations of the CysLT1 signaling pathway and experimental workflows to provide a clear understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

MK-571, also known as L-660,711, is a synthetic compound belonging to the quinoline class of molecules. Its chemical structure is characterized by a quinoline core linked to a substituted phenyl ring, which in turn is attached to a side chain containing two thioether linkages and a carboxylic acid group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-hydroxy-2-propyl)phenyl]sulfanyl]propanoic acid[1] |

| SMILES | O=C(O)CCSC(C1=CC=CC(/C=C/C2=NC3=CC(Cl)=CC=C3C=C2)=C1)SCCC(N(C)C)=O[2] |

| CAS Number | 115104-28-4 (for free acid)[2]; 115103-85-0 (for sodium salt)[3][4] |

| Molecular Formula | C26H27ClN2O3S2[2] |

| Molecular Weight | 515.09 g/mol [2] |

Physicochemical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid[2] |

| Solubility | Soluble in DMSO (100 mg/mL) and water (15 mg/mL for sodium salt)[2] |

| Melting Point | Not explicitly available in public literature. A standard melting point determination protocol would involve heating a capillary-packed sample in a calibrated apparatus and observing the temperature range of melting.[5][6] |

| Boiling Point | Not available. As a complex organic solid, it would likely decompose at high temperatures before boiling under standard pressure. |

| pKa | Not explicitly available in public literature. The presence of a carboxylic acid group suggests an acidic pKa. |

Biological Properties and Mechanism of Action

MK-571 exhibits a dual mechanism of action, functioning as a potent antagonist of the CysLT1 receptor and as an inhibitor of MRP1 and MRP4 transporters.

CysLT1 Receptor Antagonism

MK-571 is a selective and competitive antagonist of the CysLT1 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory and allergic responses. It competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby inhibiting downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and inflammation.[1][7][8]

Inhibition of Multidrug Resistance-Associated Proteins (MRPs)

MK-571 is also a well-characterized inhibitor of MRP1 and MRP4, which are members of the ATP-binding cassette (ABC) transporter superfamily.[7][8] These transporters are involved in the cellular efflux of a wide range of substrates, including various drugs. By inhibiting these transporters, MK-571 can increase the intracellular concentration of co-administered drugs, potentially reversing multidrug resistance in cancer cells.

Biological Activity Data

| Parameter | Species/System | Value |

| Ki (CysLT1) | Guinea Pig Lung Membranes | 0.22 nM[7] |

| Ki (CysLT1) | Human Lung Membranes | 2.1 nM[7] |

| EC50 (CysLT1) | Not explicitly available, but it is a potent antagonist. | - |

| MRP1 Inhibition | - | Potent inhibitor[7][8] |

| MRP4 Inhibition | - | Potent inhibitor[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving MK-571.

CysLT1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of MK-571 for the CysLT1 receptor using [3H]LTD4 as the radioligand.

Materials:

-

HEK293 cells stably expressing the human CysLT1 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)

-

[3H]LTD4 (radioligand)

-

Unlabeled LTD4 (for determining non-specific binding)

-

MK-571

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-CysLT1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]LTD4 (typically at its Kd concentration), and varying concentrations of MK-571.

-

For total binding, add [3H]LTD4 and binding buffer only.

-

For non-specific binding, add [3H]LTD4 and a high concentration of unlabeled LTD4.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MK-571 concentration.

-

Determine the IC50 value (the concentration of MK-571 that inhibits 50% of the specific binding of [3H]LTD4) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for CysLT1 Receptor Radioligand Binding Assay.

CysLT1 Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of MK-571 to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human CysLT1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM or another suitable calcium indicator dye

-

Pluronic F-127

-

LTD4 (agonist)

-

MK-571

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed the CysLT1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate in the dark at 37°C for 1 hour to allow for dye uptake.

-

-

Compound Addition and Fluorescence Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of MK-571 to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of LTD4 (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the MK-571 concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for CysLT1 Receptor Functional Calcium Mobilization Assay.

Signaling Pathway

The CysLT1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist like LTD4, it activates a signaling cascade that leads to an increase in intracellular calcium.

CysLT1 Receptor Signaling Pathway

Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of MK-571.

Conclusion

MK-571 is a valuable pharmacological tool for studying the roles of the CysLT1 receptor and MRP transporters in various physiological and pathological processes. Its potent and selective activities make it an important compound in research areas such as inflammation, allergy, and cancer drug resistance. The detailed information and protocols provided in this guide are intended to support researchers in the effective use of MK-571 in their studies.

References

- 1. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Stereoselective determination of R(-)- and S(+)-MK-571, a leukotriene D4 antagonist, in human plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

The Stereoselective Pharmacokinetics of MK-571: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Developed for the potential treatment of asthma, it competitively inhibits the action of leukotriene D4 (LTD4), a key mediator in the inflammatory cascade of allergic asthma.[4][5][6] As a chiral molecule, MK-571 exists as two enantiomers, R-(-)-MK-571 and S-(+)-MK-571, which exhibit significant differences in their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of MK-571 enantiomers, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The disposition of MK-571 enantiomers has been studied in humans and various animal models, revealing significant stereoselectivity in their pharmacokinetic properties. The following tables summarize key quantitative data from these studies.

Table 1: Dose-Dependent Intravenous Pharmacokinetics of MK-571 Enantiomers in Healthy Male Volunteers[7]

| Dose (mg) | Enantiomer | AUC (ng·h/mL) | Clearance (L/h) |

| 75 | R-(-)-MK-0679 | 4,800 | 15.6 |

| S-(+)-L-668,018 | 1,600 | 46.9 | |

| 300 | R-(-)-MK-0679 | 23,200 | 12.9 |

| S-(+)-L-668,018 | 9,600 | 31.3 | |

| 600 | R-(-)-MK-0679 | 53,000 | 11.3 |

| S-(+)-L-668,018 | 25,600 | 23.4 |

AUC values increased disproportionately with the dose, indicating nonlinear kinetics for both enantiomers. The S-(+)-enantiomer is cleared more rapidly than the R-(-)-enantiomer.[7][8]

Table 2: Interspecies Comparison of MK-571 Enantiomer Clearance and Bioavailability[4]

| Species | Enantiomer | Clearance (ml/min/kg) | Bioavailability (%) |

| Rat | R-(-) | 7.1 | 71 |

| S-(+) | 26.2 | 75 | |

| Dog | R-(-) | 18.4 | N/A |

| S-(+) | 10.2 | N/A | |

| Monkey | R-(-) | 12.5 | N/A |

| S-(+) | 6.8 | N/A |

The clearance of the S-(+)-enantiomer was 3.7 times more rapid than the R-(-)-enantiomer in rats, whereas in dogs and monkeys, the R-(-)-enantiomer was cleared more rapidly.[4] Bioavailability of the enantiomers in the rat was similar, suggesting no stereoselective absorption.[4]

Table 3: Plasma Protein Binding of MK-571 Enantiomers in Various Species[4][9]

| Species | Enantiomer with Higher Binding |

| Human | S-(+) |

| Baboon | S-(+) |

| Monkey | S-(+) |

| Cow | S-(+) |

| Dog | S-(+) |

| Cat | S-(+) |

| Rat | R-(-) |

| Guinea Pig | R-(-) |

| Sheep | R-(-) |

| Rabbit | No Stereoselectivity |

| Hamster | No Stereoselectivity |

| Mouse | No Stereoselectivity |

Plasma protein binding of MK-571 enantiomers is extensive (>99.5%), stereoselective, and species-dependent.[4][9] Albumin is the major binding component.[9] The elimination clearance of the enantiomers is inversely related to the stereoselective plasma protein binding, with the enantiomer having the greater unbound fraction being cleared more rapidly.[4]

Experimental Protocols

The stereoselective analysis of MK-571 enantiomers requires specific and sensitive analytical methods. The following section details a typical experimental protocol for the quantification of R-(-)- and S-(+)-MK-571 in human plasma.

Sample Preparation and Solid-Phase Extraction

-

Internal Standard Addition: A structural analogue of MK-571 is added as an internal standard to an aliquot of human plasma.

-

Acidification: The plasma sample is acidified.

-

Solid-Phase Extraction (SPE): The acidified plasma is passed through a C18 SPE cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances.

-

Elution: The retained MK-571 and internal standard are eluted from the cartridge.

-

Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.

Derivatization

-

Reconstitution: The residue is reconstituted in a solution of triethylamine in acetonitrile.

-

Derivatizing Agent Addition: Isobutyl chloroformate is added, followed by R-(+)-1-(1-naphthyl)ethylamine to form diastereomers of each enantiomer.

-

Incubation: The reaction mixture is incubated to ensure complete derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Injection: An aliquot of the derivatized sample, dissolved in 1,1,2-trichlorotrifluoroethane, is injected onto a chiral HPLC column (e.g., (R)-urea chiral column).[10]

-

Mobile Phase: The diastereomers are separated using a mobile phase typically consisting of a mixture of triethylamine-pentane, 2-propanol, and acetonitrile.[10]

-

Detection: The separated diastereomers are detected by a fluorescence detector, with an excitation wavelength of 350 nm and an emission wavelength of 410 nm.[10]

-

Quantification: The peak areas of the R-(-)- and S-(+)-MK-571 diastereomers are compared to the peak area of the internal standard to determine their concentrations in the original plasma sample. The method has a lower limit of quantification of 0.05 µg/ml, with intra-day and inter-day coefficients of variation being low, indicating good precision.[10]

Visualizations

Signaling Pathway of MK-571 Action

MK-571 exerts its pharmacological effect by acting as a competitive antagonist at the CysLT1 receptor. This action blocks the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation and bronchoconstriction in asthma.

Caption: CysLT1 Receptor Signaling Pathway and its Antagonism by MK-571.

Experimental Workflow for Stereoselective Analysis

The following diagram illustrates the key steps involved in the experimental workflow for the stereoselective pharmacokinetic analysis of MK-571 enantiomers.

Caption: Workflow for Stereoselective Pharmacokinetic Analysis of MK-571.

Conclusion

The pharmacokinetics of MK-571 are characterized by significant stereoselectivity, which is primarily driven by species-dependent differences in plasma protein binding. The S-(+)-enantiomer is generally cleared more rapidly in humans, while the opposite is observed in some preclinical species like dogs and monkeys. This highlights the critical importance of stereoselective analytical methods in both preclinical and clinical development of chiral drugs like MK-571. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working on CysLT1 receptor antagonists and other chiral therapeutic agents. Understanding the nuances of stereoselective pharmacokinetics is paramount for accurate interpretation of pharmacokinetic/pharmacodynamic relationships and for the design of safe and effective medicines.

References

- 1. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Interspecies differences in stereoselective protein binding and clearance of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent kinetics of the enantiomers of MK-571, and LTD4-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Species-dependent enantioselective plasma protein binding of MK-571, a potent leukotriene D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective determination of R(-)- and S(+)-MK-571, a leukotriene D4 antagonist, in human plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of MK-571: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The document details the quantitative binding characteristics of MK-571, outlines a representative experimental protocol for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: MK-571 Binding Affinity

MK-571 exhibits high affinity for the CysLT1 receptor, as demonstrated in various in vitro studies. It acts as a selective and competitive antagonist of leukotriene D4 (LTD4) at this receptor.[1][2] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

| Ligand | Receptor | Affinity Metric (Ki) | Value (nM) | Species | Tissue/Cell Type | Reference |

| MK-571 | CysLT1 | Ki | 0.22 | Guinea Pig | Lung Membranes | [1][2] |

| MK-571 | CysLT1 | Ki | 2.1 | Human | Lung Membranes | [1][2] |

Table 1: In Vitro Binding Affinity of MK-571 for the CysLT1 Receptor. This table summarizes the reported inhibition constants (Ki) for MK-571 binding to the CysLT1 receptor in different species.

Beyond its primary target, MK-571 is also recognized as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP4.[1][2]

Experimental Protocols: Radioligand Binding Assay for CysLT1 Receptor

The following protocol describes a representative in vitro competitive radioligand binding assay to determine the binding affinity of a test compound, such as MK-571, for the CysLT1 receptor. This method relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Homogenize tissues (e.g., guinea pig or human lung) or cultured cells expressing the CysLT1 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Competitive Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

- Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

- A fixed concentration of the radioligand, typically [3H]LTD4, at a concentration near its Kd value (e.g., 0.3 nM).

- Varying concentrations of the unlabeled test compound (e.g., MK-571) to generate a competition curve.

- For the determination of non-specific binding, a high concentration of an unlabeled agonist (e.g., 1 µM LTD4) is used.

- Total binding is determined in the absence of any competing unlabeled ligand.

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1][3] Upon activation by its endogenous ligand LTD4, it initiates a cascade of intracellular signaling events leading to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.[4][5]

Caption: CysLT1 Receptor Signaling Cascade.

Experimental Workflow for In Vitro Binding Assay

The workflow for a competitive radioligand binding assay involves several key steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a compound.

Caption: Radioligand Binding Assay Workflow.

References

- 1. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 4. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MK-571 in Leukotriene Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction